

# Comparative Safety Analysis of SGLT2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Licogliflozin |           |
| Cat. No.:            | B608569       | Get Quote |

A comprehensive review of the safety profiles of leading Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, including canagliflozin, dapagliflozin, and empagliflozin. This guide provides a detailed comparison of adverse event data from landmark clinical trials, outlines experimental methodologies, and visualizes key mechanistic pathways.

This technical guide is intended for researchers, scientists, and drug development professionals, offering an objective comparative analysis of the safety profiles of various SGLT2 inhibitors. The information is compiled from extensive meta-analyses and data from pivotal cardiovascular and renal outcome trials.

## **Quantitative Safety Data Summary**

The following table summarizes the incidence of key adverse events associated with canagliflozin, dapagliflozin, and empagliflozin as reported in major clinical trials. Rates are presented as events per 1000 patient-years or percentages, with Hazard Ratios (HR) and 95% Confidence Intervals (CI) where available, to provide a comparative perspective against placebo or other active comparators.



| Adverse Event                     | Canagliflozin<br>(CANVAS<br>Program)                                              | Dapagliflozin<br>(DECLARE-<br>TIMI 58) | Empagliflozin<br>(EMPA-REG<br>OUTCOME)      | Notes                                                                                                                                                                                                                                                             |
|-----------------------------------|-----------------------------------------------------------------------------------|----------------------------------------|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Lower-Limb<br>Amputation          | 6.3 vs 3.4 per<br>1000 patient-<br>years (HR 1.97,<br>95% CI 1.41-<br>2.75)[1][2] | No significant increase reported[3]    | No significant increase reported[4]         | The risk with canagliflozin was a notable finding from the CANVAS program. Subsequent studies like CREDENCE did not show the same elevated risk.[5][6] The risk may be a class effect, though evidence for dapagliflozin and empagliflozin is less definitive.[7] |
| Diabetic<br>Ketoacidosis<br>(DKA) | Small increased risk reported                                                     | 0.3% vs 0.1%<br>(P=0.02)[8]            | Increased risk reported, though rare[9][10] | SGLT2 inhibitors as a class are associated with a rare but serious risk of DKA.[5] [11][12][13]                                                                                                                                                                   |
| Genital Mycotic<br>Infections     | Increased<br>incidence                                                            | Increased<br>incidence                 | Increased<br>incidence                      | A consistent finding across all major SGLT2 inhibitors.[3][9]                                                                                                                                                                                                     |
| Urinary Tract<br>Infections (UTI) | No significant difference                                                         | No significant difference              | No significant difference                   | While the mechanism suggests a                                                                                                                                                                                                                                    |



|                              |                                                                                  |                                |                                | potential risk, large clinical trials have generally not shown a statistically significant increase in UTIs compared to placebo.[3][14] |
|------------------------------|----------------------------------------------------------------------------------|--------------------------------|--------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Fournier's<br>Gangrene       | Rare cases<br>reported                                                           | Rare cases<br>reported         | Rare cases<br>reported         | A rare but serious necrotizing fasciitis of the perineum has been associated with the SGLT2 inhibitor class.[1] [15]                    |
| Bone Fracture                | 15.4 vs 11.9 per<br>1000 patient-<br>years (HR 1.26,<br>95% CI 1.04-<br>1.52)[2] | No significant<br>difference   | No significant<br>difference   | The increased risk of fracture with canagliflozin in the CANVAS trial was not observed in the CANVAS-R or CREDENCE trials.[2][5][16]    |
| Acute Kidney<br>Injury (AKI) | Protective effect<br>suggested                                                   | Protective effect<br>suggested | Protective effect<br>suggested | Meta-analyses<br>suggest SGLT2<br>inhibitors may<br>have a protective<br>effect against<br>AKI.[14][17][18]                             |



| Volume<br>Depletion                              | Increased<br>incidence                                   | Increased<br>incidence                                             | Increased<br>incidence                             | Related to the diuretic effect of SGLT2 inhibitors. [17][19]                                                         |
|--------------------------------------------------|----------------------------------------------------------|--------------------------------------------------------------------|----------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Major Adverse<br>Cardiovascular<br>Events (MACE) | Reduced risk<br>(HR 0.86, 95%<br>CI 0.75-0.97)[1]<br>[2] | Neutral effect on<br>MACE (HR 0.93,<br>95% CI 0.84-<br>1.03)[8]    | Reduced risk<br>(HR 0.86, 95%<br>CI 0.74-0.99)     | All three have demonstrated cardiovascular safety, with canagliflozin and empagliflozin showing a reduction in MACE. |
| Hospitalization<br>for Heart Failure             | Reduced risk<br>(HR 0.67, 95%<br>CI 0.52-0.87)[2]        | Reduced risk<br>(4.9% vs 5.8%;<br>HR 0.83, 95% CI<br>0.73-0.95)[8] | Reduced risk<br>(HR 0.65, 95%<br>CI 0.50-0.85)[20] | A consistent cardiovascular benefit observed across the class.                                                       |

# **Experimental Protocols of Key Clinical Trials CANVAS Program (Canagliflozin)**

- Design: The CANVAS Program integrated data from two double-blind, randomized, placebocontrolled trials: CANVAS and CANVAS-R.[12][13][18]
- Participants: A total of 10,142 patients with type 2 diabetes who had either a history of symptomatic atherosclerotic cardiovascular disease or were at high risk for cardiovascular events.[12]
- Intervention: Patients were randomly assigned to receive canagliflozin (100 mg or 300 mg daily) or placebo, in addition to standard of care.[14][21]
- Primary Outcome: The primary endpoint was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (MACE).[13]



 Key Safety Assessments: Adjudicated outcomes for amputation, fractures, and other adverse events of interest.[12][13]

## **DECLARE-TIMI 58 (Dapagliflozin)**

- Design: A multi-national, randomized, double-blind, placebo-controlled Phase IIIB trial.[20]
- Participants: 17,160 patients with type 2 diabetes and either established atherosclerotic cardiovascular disease or multiple risk factors for it.[8]
- Intervention: Patients were randomized to receive dapagliflozin 10 mg daily or placebo.[22]
- Primary Efficacy Outcomes: Co-primary endpoints were the incidence of MACE and a composite of cardiovascular death or hospitalization for heart failure.
- Primary Safety Outcome: A composite of cardiovascular death, myocardial infarction, or ischemic stroke.[8]

### **EMPA-REG OUTCOME (Empagliflozin)**

- Design: A multicenter, randomized, double-blind, placebo-controlled trial.[11]
- Participants: 7,020 patients with type 2 diabetes and established cardiovascular disease.
- Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg once daily)
   or placebo, in addition to standard of care.[11]
- Primary Outcome: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (MACE).[11]
- Key Secondary Outcome: A composite of the primary outcome plus hospitalization for unstable angina.[15]

## **Signaling Pathways and Mechanistic Diagrams**

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for key adverse events associated with SGLT2 inhibitors.





#### Click to download full resolution via product page

Proposed mechanism of SGLT2 inhibitor-associated Diabetic Ketoacidosis (DKA).



Click to download full resolution via product page

Mechanism of increased risk of Genitourinary Infections (GUIs) with SGLT2 inhibitors.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Risk of genital and urinary tract infections associated with SGLT-2 inhibitors as an add-on therapy to metformin in patients with type 2 diabetes mellitus: A retrospective cohort study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcsrr.org [ijcsrr.org]
- 3. limbpreservationsociety.org [limbpreservationsociety.org]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Dapagliflozin in Patients With Heart Failure and Reduced Ejection Fraction American College of Cardiology [acc.org]
- 8. jacc.org [jacc.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Rationale, design, and baseline characteristics of a randomized, placebo-controlled cardiovascular outcome trial of empagliflozin (EMPA-REG OUTCOME™) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Canagliflozin for Primary and Secondary Prevention of Cardiovascular Events: Results From the CANVAS Program (Canagliflozin Cardiovascular Assessment Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gpnotebook.com [gpnotebook.com]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. drugsincontext.com [drugsincontext.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The landmark DECLARE-TIMI 58 cardiovascular outcomes trial of Farxiga in patients with type-2 diabetes to be featured at AHA 2018 [astrazeneca.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Rationale, design and baseline characteristics of the CANagliflozin cardioVascular Assessment Study–Renal (CANVAS-R): A randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rxfiles.ca [rxfiles.ca]



- 23. ti.ubc.ca [ti.ubc.ca]
- To cite this document: BenchChem. [Comparative Safety Analysis of SGLT2 Inhibitors: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608569#comparative-analysis-of-the-safety-profiles-of-various-sglt-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com